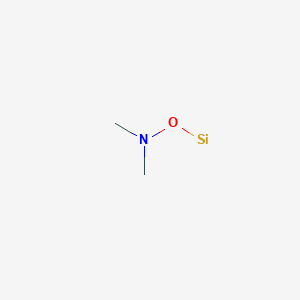
Glycyl-L-prolylglycylglycyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-prolylglycylglycyl-L-tyrosine: is a synthetic peptide composed of the amino acids glycine, proline, and tyrosine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-prolylglycylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a reagent like TFA (trifluoroacetic acid).
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at the tyrosine residue, which can form dityrosine cross-links.
Reduction: Disulfide bonds within peptides can be reduced using agents like DTT (dithiothreitol).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) in aqueous buffers.
Substitution: Site-directed mutagenesis or chemical synthesis methods.
Major Products:
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds, resulting in linear peptides.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used as a model compound to study peptide bond formation and stability.
Catalysis: Investigated for its potential to act as a catalyst in certain chemical reactions.
Biology:
Protein-Protein Interactions: Studied for its ability to interact with other proteins and peptides.
Cell Signaling: Examined for its role in modulating cellular signaling pathways.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Biomaterials: Incorporated into biomaterials for tissue engineering and regenerative medicine.
Cosmetics: Investigated for its potential use in cosmetic formulations.
Wirkmechanismus
Molecular Targets and Pathways: Glycyl-L-prolylglycylglycyl-L-tyrosine exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, influencing metabolic processes or cellular responses.
Vergleich Mit ähnlichen Verbindungen
Glycyl-L-proline: A dipeptide with similar structural features but lacking the additional glycine and tyrosine residues.
Glycylglycine: The simplest dipeptide, composed of two glycine residues.
Glycyl-L-prolyl-L-glutamate: Another peptide with a similar structure but different amino acid composition.
Uniqueness: Glycyl-L-prolylglycylglycyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. The presence of tyrosine allows for potential interactions with enzymes and receptors that other similar peptides may not exhibit.
Eigenschaften
CAS-Nummer |
352210-22-1 |
|---|---|
Molekularformel |
C20H27N5O7 |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H27N5O7/c21-9-18(29)25-7-1-2-15(25)19(30)23-10-16(27)22-11-17(28)24-14(20(31)32)8-12-3-5-13(26)6-4-12/h3-6,14-15,26H,1-2,7-11,21H2,(H,22,27)(H,23,30)(H,24,28)(H,31,32)/t14-,15-/m0/s1 |
InChI-Schlüssel |
YQFIDGUSASVMJU-GJZGRUSLSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


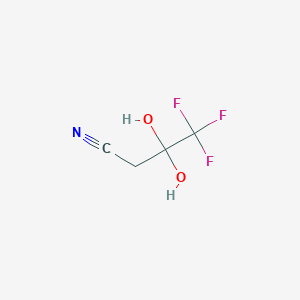
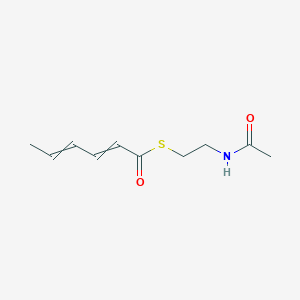

![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
![N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14245924.png)
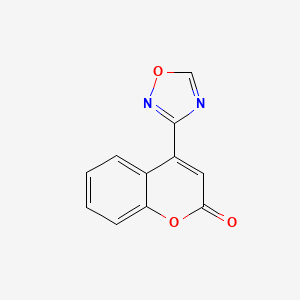
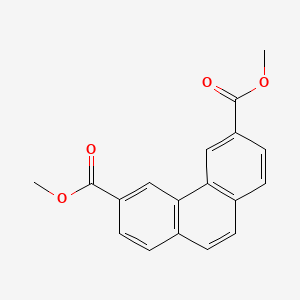
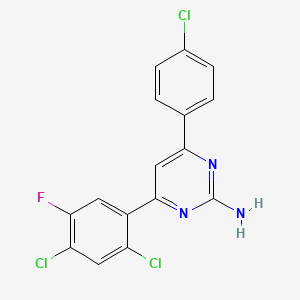
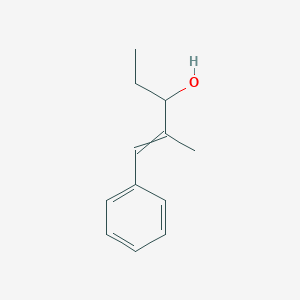
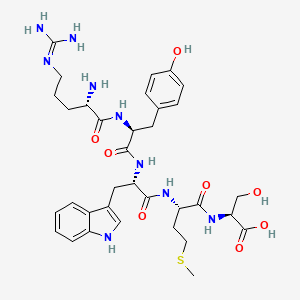
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
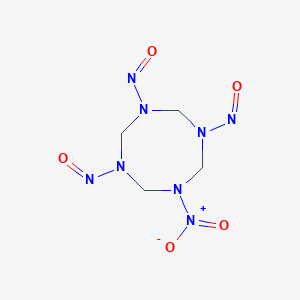
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
